tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate
CAS No.: 1332584-12-9
Cat. No.: VC0035840
Molecular Formula: C13H21NO3
Molecular Weight: 239.315
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1332584-12-9 |
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Molecular Formula | C13H21NO3 |
Molecular Weight | 239.315 |
IUPAC Name | tert-butyl 4-oxo-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate |
Standard InChI | InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h9-10H,4-8H2,1-3H3 |
Standard InChI Key | GRNSGJOKGICXGO-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2C1CCCC2=O |
Introduction
tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole derivative family. It features a tert-butyl ester group and an octahydroindole core with a ketone functionality at the fourth position. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility and potential as a precursor for pharmacologically active molecules.
Synthesis Pathways
tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate is typically synthesized through multi-step reactions, including:
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Cyclization of amino acid derivatives: Starting from precursors such as proline derivatives or similar cyclic amines.
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Ketone introduction: Oxidation of specific positions on the cyclic framework.
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tert-Butyl esterification: Addition of tert-butyl groups using reagents like tert-butyl chloroformate.
These steps are conducted under controlled conditions to ensure regioselectivity and stereochemical integrity.
Biological Relevance
While direct biological activity data for tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate is limited, compounds with similar indole-based frameworks exhibit significant pharmacological properties:
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Neuroprotective agents: Indole derivatives are studied for their role in treating neurodegenerative diseases.
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Antibacterial and antifungal properties: The functionalized indole core can disrupt microbial processes.
Further studies are needed to evaluate its specific bioactivity.
Applications in Organic Synthesis
tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate serves as a versatile intermediate in:
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Drug Development: Its indole backbone is a key scaffold for synthesizing bioactive molecules.
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Material Science: Functionalized indoles are used in the development of dyes and polymers.
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Catalysis: The compound may act as a ligand or precursor in catalytic reactions.
Related Compounds
Several structurally related compounds provide insights into its potential applications:
These analogs highlight the influence of functional group modifications on reactivity and biological activity.
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